Enhanced Lipophilicity (Calculated LogP) of 72805-28-8 vs. Shorter N-Alkoxy Chain Analogs
The target compound exhibits a calculated logP of 3.90, reflecting the eight‑carbon octyloxy chain . In contrast, the methoxy analog (C₁₁H₁₀N₂O₃S, MW 250.27) is predicted to have a logP of approximately 0.8–1.2 based on fragment‑based calculation methods [1]. The ethoxy and butoxy homologs are expected to show intermediate logP values (ca. 1.5–2.5). The ~2.7–3.1 log unit increase indicates a roughly 500‑ to 1250‑fold greater partition into octanol, predictive of significantly higher membrane permeability and tissue distribution [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 3.90 (calculated) |
| Comparator Or Baseline | Methoxy analog: estimated logP ≈ 0.8–1.2; Ethoxy/Butoxy analogs: estimated logP ≈ 1.5–2.5 |
| Quantified Difference | ΔlogP ≈ +2.7 to +3.1 vs. methoxy analog; ΔlogP ≈ +1.4 to +2.4 vs. ethoxy/butoxy analogs |
| Conditions | Calculated logP values; methoxy/ethoxy/butoxy logP estimated by fragment‑based method (CLOGP) referenced in the 1991 Helv. Chim. Acta study [1]. |
Why This Matters
For medicinal chemistry and chemical biology applications requiring membrane penetration or blood–brain barrier access, the substantially higher logP of 72805-28-8 provides a quantifiable advantage over short‑chain homologs, directly informing compound selection in permeability‑sensitive assays.
- [1] Liégeois, J.-F.; Dive, G.; Dupont, L.; Delarge, J. New Alkoxypyridine-sulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. Helv. Chim. Acta 1991, 74 (8), 1764–1772. DOI: 10.1002/hlca.19910740819. (Provides framework for alkoxy‑chain‑dependent logP trends.) View Source
